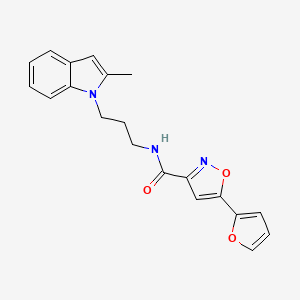

5-(furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-[3-(2-methylindol-1-yl)propyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-14-12-15-6-2-3-7-17(15)23(14)10-5-9-21-20(24)16-13-19(26-22-16)18-8-4-11-25-18/h2-4,6-8,11-13H,5,9-10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAWUXMIWLBFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCCNC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “5-(furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the furan and indole derivatives, followed by their coupling with an isoxazole moiety. Common reagents used in these reactions include:

- Furan-2-carboxylic acid

- 2-methylindole

- Isoxazole-3-carboxylic acid

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

- Oxidation : The compound may undergo oxidation reactions, particularly at the furan and indole rings.

- Reduction : Reduction reactions could target the isoxazole ring or the carboxamide group.

- Substitution : Electrophilic or nucleophilic substitution reactions may occur at various positions on the furan, indole, or isoxazole rings.

- Oxidizing agents : Potassium permanganate, chromium trioxide

- Reducing agents : Lithium aluminum hydride, sodium borohydride

- Substitution reagents : Halogenating agents, nucleophiles like amines or thiols

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure comprising a furan ring, an isoxazole moiety, and an indole derivative. Its molecular formula is , with a molecular weight of approximately 272.30 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathways |

| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Disruption of microtubule dynamics leading to mitotic arrest |

These results indicate that the compound may induce apoptosis and inhibit proliferation, making it a candidate for further development as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest moderate antibacterial activity, indicating potential applications in treating infectious diseases.

Case Studies and Research Insights

Several case studies have been conducted to explore the compound's efficacy:

Study on HCT116 Cells

A study demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), ultimately resulting in apoptosis through mitochondrial pathways.

Combination Therapy Research

Preliminary research suggests that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy and reduce resistance in cancer cells.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Key Observations :

- Core Structure : The target compound and SKL2001 share an isoxazole-3-carboxamide core, whereas OCM-31 to OCM-34 are oxazole-4-carboxamides. Isoxazoles are more electron-deficient than oxazoles, which may alter binding interactions in biological targets.

- 5-Position Substituent : The target compound and SKL2001 retain a furan-2-yl group, while OCM-31 to OCM-34 feature aryl or halogenated substituents. Furan’s oxygen atom may contribute to hydrogen bonding or solubility.

- Amine Side Chain : The target’s 2-methylindole side chain is bulkier and more lipophilic than the pyrazine (OCM-31/32), pyridine (OCM-33), or imidazole (SKL2001) groups. This could enhance blood-brain barrier penetration, as suggested by ’s focus on GSK-3β inhibitors with brain exposure .

Functional Implications

- SKL2001 : As a Wnt/β-catenin agonist, its imidazole side chain likely interacts with polar residues in the target protein. The target compound’s indole group may shift selectivity toward other pathways (e.g., kinase inhibition) due to increased hydrophobicity .

- OCM Series : The pyrazine and pyridine side chains in OCM-31 to OCM-33 could enhance π-stacking or metal coordination, while halogenated aryl groups (e.g., iodo in OCM-32) may improve binding affinity in enzyme pockets .

Biological Activity

5-(Furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features, combining isoxazole, furan, and indole moieties. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available indole and furan derivatives. The synthesis pathway includes the formation of the isoxazole ring through cyclization reactions involving appropriate precursors.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer, antioxidant, and antimicrobial properties.

Anticancer Activity

Recent studies have shown that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to isoxazole derivatives have demonstrated IC50 values in the low micromolar range against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells.

| Compound | Cell Line | IC50 (μg/ml) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| 5-(Furan derivative) | HeLa | 15.48 | G2/M phase arrest |

| 5-(Furan derivative) | Hep3B | 23.00 | Inhibition of alpha-fetoprotein secretion |

Studies indicate that these compounds can induce apoptosis in cancer cells while reducing necrosis rates significantly. The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways, similar to established chemotherapeutic agents like doxorubicin .

Antioxidant Activity

Antioxidant assays have shown that isoxazole derivatives can effectively scavenge free radicals. For example, one study reported an IC50 value of 7.8 μg/ml for antioxidant activity, indicating strong potential as a therapeutic agent against oxidative stress-related diseases .

Antimicrobial Activity

Preliminary tests suggest that compounds with similar frameworks possess antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) for certain derivatives was found to be comparable to standard antibiotics, indicating their potential use in treating infections .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The indole moiety may inhibit enzymes involved in cancer progression.

- Receptor Modulation : The furan ring could enhance binding affinity to certain receptors implicated in tumor growth.

- Cell Cycle Interference : Induction of G2/M phase arrest suggests interference with normal cell cycle progression.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

- Case Study on Anticancer Efficacy : A study focused on a series of isoxazole derivatives showed promising results in inhibiting tumor growth in xenograft models.

- Antioxidant Effects : Research demonstrated that certain derivatives could significantly reduce oxidative damage in cellular models, suggesting a protective role against age-related diseases.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of isoxazole and indole intermediates followed by coupling reactions. Key steps include:

- Isoxazole Core Formation: Cyclocondensation of hydroxylamine with a β-ketoester derivative (e.g., using furan-2-carbaldehyde) under acidic conditions .

- Amide Coupling: Reacting the isoxazole-3-carboxylic acid with the 3-(2-methylindol-1-yl)propylamine side chain using coupling agents like EDCI/HOBt or DCC .

- Optimization Parameters:

- Temperature: Maintain 0–5°C during coupling to minimize side reactions .

- Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Catalysts: Use 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .

Yield improvements (up to 65%) are achieved via HPLC monitoring of intermediates .

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Mass Spectrometry (HRMS):

- ESI-TOF confirms molecular ion [M+H]+ with <2 ppm mass error .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition Assays:

- Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .

- Cell Viability Assays:

- MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Mitochondrial Studies:

- Isolate mouse liver mitochondria to assess effects on membrane potential using Rh123 fluorescence .

Advanced: How can computational modeling predict target interactions and guide structural modifications?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina to simulate binding to ATP pockets (e.g., in kinases) with scoring functions (ΔG < -8 kcal/mol suggests strong binding) .

- MD Simulations:

- QSAR Models:

- Correlate substituent effects (e.g., furan vs. thiophene) with bioactivity using CoMFA/CoMSIA .

Advanced: How to resolve discrepancies between in vitro bioactivity and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling:

- Measure plasma stability (e.g., 80% degradation in 1 hr suggests metabolic liability) .

- Formulation Adjustments:

- Use PEGylated liposomes to enhance bioavailability in rodent models .

- Target Engagement Studies:

- PET imaging with radiolabeled analogs verifies target binding in vivo .

Advanced: How to design SAR studies focusing on the furan and indole moieties?

Methodological Answer:

- Furan Modifications:

- Replace furan with thiophene or pyrrole to assess π-stacking effects .

- Indole Substitutions:

- Introduce electron-withdrawing groups (e.g., -CF3) at the 2-methyl position to enhance hydrophobic interactions .

- Control Experiments:

Advanced: What challenges arise in assessing metabolic stability, and which assays address them?

Methodological Answer:

- Liver Microsome Assays:

- Incubate with human liver microsomes (HLMs) and NADPH cofactor; monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening:

- Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify isoform-specific inhibition .

- Metabolite Identification:

- HRMS/MS detects oxidative metabolites (e.g., furan ring hydroxylation) .

Advanced: How to investigate off-target effects using proteomic approaches?

Methodological Answer:

- Chemical Proteomics:

- Immobilize the compound on sepharose beads for pull-down assays in cell lysates; identify bound proteins via LC-MS/MS .

- Kinome-Wide Profiling:

- Use KinomeScan® to screen 468 kinases at 1 µM compound concentration .

- CRISPR-Cas9 Screening:

- Genome-wide knockout libraries identify synthetic lethal targets .

Tables for Key Data:

Table 1: Synthetic Optimization Parameters

| Step | Optimal Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Isoxazole Formation | H2SO4 catalysis, 60°C, 4 hr | 58% → 72% | |

| Amide Coupling | EDCI/HOBt, DCM, 0°C, 12 hr | 45% → 65% |

Table 2: Bioactivity Screening Models

| Assay Type | Model System | Key Readout | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR kinase | IC50 = 0.8 µM | |

| Mitochondrial | Mouse liver | ΔΨm loss at 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.